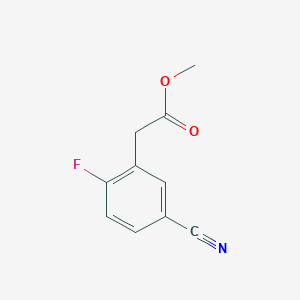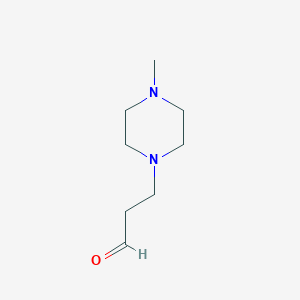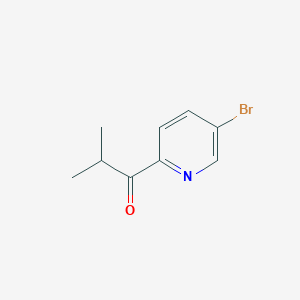
1-(5-Bromopyridin-2-yl)-2-methylpropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Bromopyridin-2-yl)-2-methylpropan-1-one is an organic compound that belongs to the class of bromopyridines. This compound is characterized by the presence of a bromine atom attached to the pyridine ring, which is further connected to a methylpropanone group. It is a significant intermediate in organic synthesis and has various applications in scientific research and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method involves the continuous flow metalation of a methylpyridine precursor, which is then reacted with bromine to form the desired compound . This method allows for precise control over reaction conditions, including temperature and concentration, ensuring high yield and purity.
Industrial Production Methods: In industrial settings, the production of 1-(5-Bromopyridin-2-yl)-2-methylpropan-1-one often employs large-scale continuous flow reactors. These reactors provide enhanced safety, scalability, and reproducibility compared to traditional batch processes. The use of flow microreactor technology has revolutionized the synthesis of such reactive intermediates, allowing for efficient and controlled production .
Análisis De Reacciones Químicas
Types of Reactions: 1-(5-Bromopyridin-2-yl)-2-methylpropan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while oxidation and reduction can produce different functionalized compounds.
Aplicaciones Científicas De Investigación
1-(5-Bromopyridin-2-yl)-2-methylpropan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is employed in the development of pharmaceuticals and bioactive molecules.
Medicine: It serves as an intermediate in the synthesis of potential drug candidates.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-(5-Bromopyridin-2-yl)-2-methylpropan-1-one involves its interaction with specific molecular targets. The bromine atom and the pyridine ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
5-Bromopyridine: A simpler brominated pyridine derivative.
1-(5-Bromopyridin-2-yl)piperidin-3-ol: A compound with a similar bromopyridine structure but different functional groups.
6-[(5-Bromopyridin-2-yl)iminomethyl]phenol: A Schiff-base compound with a bromopyridine moiety.
Uniqueness: 1-(5-Bromopyridin-2-yl)-2-methylpropan-1-one is unique due to its specific combination of the bromopyridine and methylpropanone groups. This structure imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications.
Propiedades
Fórmula molecular |
C9H10BrNO |
|---|---|
Peso molecular |
228.09 g/mol |
Nombre IUPAC |
1-(5-bromopyridin-2-yl)-2-methylpropan-1-one |
InChI |
InChI=1S/C9H10BrNO/c1-6(2)9(12)8-4-3-7(10)5-11-8/h3-6H,1-2H3 |
Clave InChI |
WRMNKPHDGADNLD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(=O)C1=NC=C(C=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


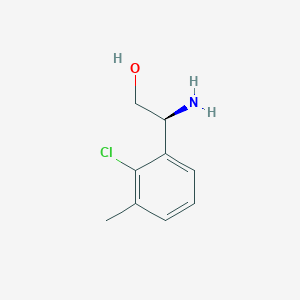
![1-(Cyclopropylmethyl)-3-iodo-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine hcl](/img/structure/B13031270.png)
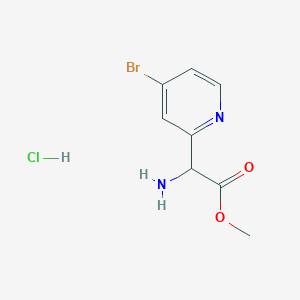
![4-Bromo-3-methylthieno[2,3-c]pyridin-7-ol](/img/structure/B13031291.png)
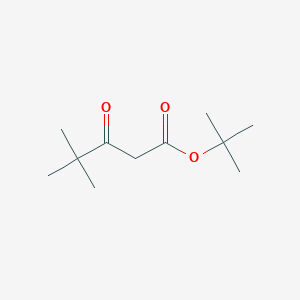
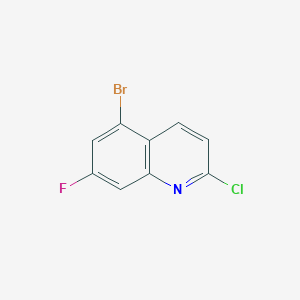
![2-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B13031322.png)
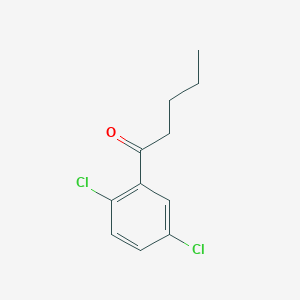
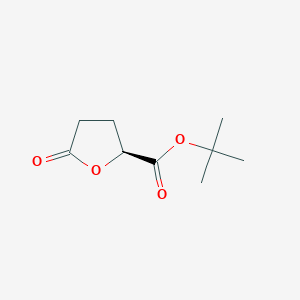
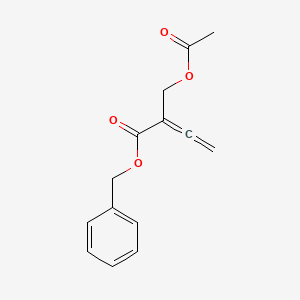
![2-Amino-7-methylpyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B13031331.png)
![6-Piperazinoimidazo[1,2-a]pyridinedihydrochloride](/img/structure/B13031334.png)
